3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde
Description
This compound features a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a piperidine moiety at position 5, and a sulfanylmethyl linker connecting to a 4-methoxybenzaldehyde group. The 4-methoxybenzaldehyde moiety may contribute to electrophilic reactivity and interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
3-[[4-(furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-27-19-8-7-16(14-26)12-17(19)15-29-21-23-22-20(24-9-3-2-4-10-24)25(21)13-18-6-5-11-28-18/h5-8,11-12,14H,2-4,9-10,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDZBNNTRJFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=C(N2CC3=CC=CO3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multistep organic synthesis route is typically employed. The process begins with the formation of the triazole ring, which is followed by the attachment of the furan-2-ylmethyl and piperidin-1-yl groups. The final steps involve the incorporation of the sulfanylmethyl group and the 4-methoxybenzaldehyde. Various catalysts and reaction conditions, such as the use of acid or base catalysts, controlled temperatures, and specific solvents, are crucial for the efficiency and yield of each step.
Industrial Production Methods
For industrial production, methods such as continuous flow chemistry can be utilized to enhance efficiency and scalability. This involves the use of automated systems to conduct reactions under controlled conditions, improving consistency and throughput while reducing costs and waste.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions can reduce specific double bonds or functional groups.
Substitution: The compound is reactive in various substitution reactions, where specific groups can be replaced or modified.
Common Reagents and Conditions
Typical reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The conditions often involve controlled temperatures and pressures to favor the desired reaction pathway.
Major Products Formed
Scientific Research Applications
The compound 3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 382.47 g/mol
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its bioactive properties. Its structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.
Case Studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through enzyme inhibition and receptor binding mechanisms.
- Antimicrobial Properties : The presence of the furan and triazole moieties has been linked to enhanced antimicrobial activity. Compounds with similar frameworks have demonstrated efficacy against various pathogens, including resistant strains of bacteria .
Biological Mechanisms
The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
- Receptor Interaction : The compound could bind to specific receptors, modulating signaling pathways that are crucial for cell growth and survival.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its synthesis typically involves multi-step reactions that include:
- Formation of the piperidine ring
- Attachment of the furan moiety
- Introduction of the triazole and methoxybenzaldehyde groups
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The furan and piperidine rings, along with the triazole and methoxybenzaldehyde, allow for diverse binding affinities with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their functional group differences:
Key Observations:
Substituent Impact on Bioactivity :
- The 4-methoxyphenyl group in and is associated with antifungal and antibiotic activity, likely due to its electron-donating methoxy group enhancing membrane permeability .
- Halogenated substituents (e.g., 2-fluorobenzyl in , 4-chlorophenyl in ) may improve target binding via hydrophobic interactions or halogen bonding .
Piperidine in the target compound likely improves solubility compared to non-cyclic substituents (e.g., phenyl in ).
Sulfanylmethyl Linker: Compounds with sulfanylmethyl groups (target compound, ) exhibit varied electronic effects.
Physicochemical and Electronic Properties
- Solubility : The piperidine and furan groups in the target compound may enhance water solubility compared to purely aromatic analogues like or .
- Electronic Effects : The 4-methoxybenzaldehyde group in the target compound is electron-rich due to the methoxy substituent, contrasting with the electron-deficient benzene-dicarbonitrile in . This difference could influence redox behavior or enzyme interactions .
Biological Activity
The compound 3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a furan ring, piperidine moiety, and triazole, which are known to interact with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the triazole and furan rings suggests potential for diverse interactions within biological systems. Research indicates that compounds with similar structures may exhibit antiviral , anticancer , and antimicrobial properties due to their influence on cellular processes and signaling pathways .
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to triazoles have shown promising results in inhibiting the growth of human breast cancer (MCF-7) and colon carcinoma (HCT-116) cells. The IC50 values for these activities range from 6.2 μM to 43.4 μM, indicating moderate potency .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in several studies. Triazole-based compounds have been reported to possess antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .
Antiviral Properties
Research into the antiviral activity of similar triazole compounds has yielded positive results, particularly against viral infections such as HIV and influenza. These compounds may exert their effects by inhibiting viral replication or by modulating host immune responses .
Data Table: Biological Activities Overview
Case Studies
- Cytotoxicity Studies : A study conducted on various triazole derivatives indicated that modifications in the piperidine and furan moieties significantly influenced their anticancer activity. The synthesized derivatives were screened against multiple cancer cell lines, revealing that certain substitutions enhanced cytotoxicity while maintaining selectivity towards cancerous cells .
- Antimicrobial Efficacy : In another investigation, a series of triazole compounds were tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed that some derivatives exhibited bactericidal effects comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
